![molecular formula C9H6Cl2N2O B1321834 2,4-Dichloro-7-methoxyquinazoline CAS No. 62484-31-5](/img/structure/B1321834.png)
2,4-Dichloro-7-methoxyquinazoline
Overview
Description
2,4-Dichloro-7-methoxyquinazoline is a chemical compound with the molecular formula C9H6Cl2N2O . It has a molecular weight of 229.06 . It is a solid substance and is used for research and development purposes .
Molecular Structure Analysis
The InChI code for 2,4-Dichloro-7-methoxyquinazoline is 1S/C9H6Cl2N2O/c1-14-5-2-3-6-7 (4-5)12-9 (11)13-8 (6)10/h2-4H,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
2,4-Dichloro-7-methoxyquinazoline is a solid substance . It has a molecular weight of 229.06 . The compound is stored in a refrigerator .Scientific Research Applications
Anticancer Research
2,4-Dichloro-7-methoxyquinazoline: is a compound that has been studied for its potential anticancer properties. Quinazoline derivatives are known to be the building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity, including anticancer effects . This compound can be used to synthesize molecules that target cancer cells, providing a pathway for developing new chemotherapeutic agents.
Antibacterial Agents
The emergence of drug-resistant bacterial strains has increased the demand for novel antibiotics. Quinazoline derivatives, including 2,4-Dichloro-7-methoxyquinazoline , have shown promising antibacterial properties. They can be used to develop new antibiotics to treat resistant bacterial strains, addressing a critical need in medicinal chemistry .
Anti-inflammatory and Analgesic Applications
Research has indicated that quinazoline derivatives exhibit anti-inflammatory and analgesic activities2,4-Dichloro-7-methoxyquinazoline could be utilized in the synthesis of new drugs that alleviate pain and reduce inflammation, potentially benefiting conditions such as arthritis .
Antifungal Treatments
Fungal infections pose a significant health risk, especially to immunocompromised individuals2,4-Dichloro-7-methoxyquinazoline has been identified as a precursor in the synthesis of antifungal agents, which could lead to effective treatments for various fungal diseases .
Anticonvulsant Effects
Quinazoline derivatives have been associated with anticonvulsant effects2,4-Dichloro-7-methoxyquinazoline could be instrumental in creating new medications for the treatment of epilepsy and other seizure disorders .
Anti-Parkinsonism Activity
The compound has potential applications in the treatment of Parkinson’s disease due to its structure and pharmacological profile. It could be used to develop drugs that alleviate symptoms of Parkinsonism, improving the quality of life for patients .
Antimalarial Properties
Malaria is a life-threatening disease caused by parasites. Quinazoline derivatives, including 2,4-Dichloro-7-methoxyquinazoline , have shown antimalarial properties. This compound could be used in the creation of new antimalarial drugs, contributing to the global fight against malaria .
Sedative Hypnotics
Due to their sedative properties, quinazoline derivatives can be used to synthesize sedative hypnotics2,4-Dichloro-7-methoxyquinazoline might be valuable in the development of new sedatives for treating insomnia and other sleep disorders .
Safety and Hazards
The safety data sheet for 2,4-Dichloro-7-methoxyquinazoline indicates that it should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . The use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental release, it is advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
Quinazoline derivatives, to which this compound belongs, have been widely studied for their antiproliferative activities against various human cancer cell lines .
Mode of Action
It’s known that quinazoline derivatives can interact with their targets, leading to changes that inhibit the proliferation of cancer cells .
Biochemical Pathways
Quinazoline derivatives are known to affect various pathways that control cell proliferation and survival .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
Quinazoline derivatives are generally known for their antiproliferative activity against various cancer cell lines .
properties
IUPAC Name |
2,4-dichloro-7-methoxyquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c1-14-5-2-3-6-7(4-5)12-9(11)13-8(6)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLGBZOLTZXCHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30614376 | |
Record name | 2,4-Dichloro-7-methoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30614376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-7-methoxyquinazoline | |
CAS RN |
62484-31-5 | |
Record name | 2,4-Dichloro-7-methoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30614376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichloro-7-methoxyquinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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